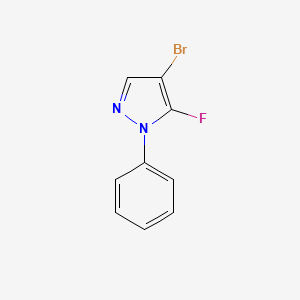

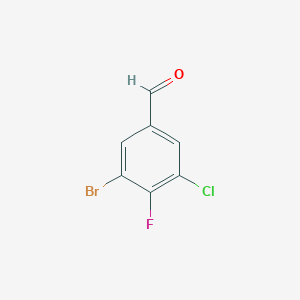

4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Vue d'ensemble

Description

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is an organic compound with the chemical formula C₃H₂BrFN₂ . It belongs to the class of phenylpyrazoles , which are compounds containing a pyrazole ring bound to a phenyl group. The molecular weight of this compound is approximately 164.96 g/mol .

Synthesis Analysis

- Multicomponent Approach : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, followed by oxidation to produce pyrazoles .

- Dipolar Cycloadditions : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles .

- Cyclocondensation of Hydrazine with Carbonyl Compounds : This method forms pyrazoles under mild conditions .

- Multicomponent Approach Using Heterocyclic Systems : Various strategies can lead to pyrazole scaffold synthesis .

Molecular Structure Analysis

The molecular structure of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole consists of a five-membered ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The bromine and fluorine substituents enhance its reactivity and properties .

Chemical Reactions Analysis

- Cyanation : 4-bromopyrazole reacts with palladium catalysts to form cyanated derivatives .

- 1,3-Dipolar Cycloaddition : Diazo compounds and alkynyl bromides undergo a 1,3-dipolar cycloaddition to yield 3,5-diaryl-4-bromo-3H-pyrazoles .

- Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-Unsaturated hydrazones undergo cyclization to produce various pyrazole derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Structurally Diverse Pyrazole Derivatives

Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide range of synthetic, biological, and photophysical properties. The structural diversity of pyrazoles, including 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, allows for the creation of complex structures with various applications in biological, physical-chemical, material science, and industrial fields .

Biological Activities

Some pyrazole derivatives exhibit different biological activities. The presence of bromo and fluoro substituents can enhance the biological activity of these compounds, making them potential candidates for pharmaceutical applications .

Photophysical Properties

Pyrazoles with specific substituents like bromo and fluoro groups can demonstrate exceptional photophysical properties. These properties are crucial for developing materials that respond to light, which can be used in imaging and sensing applications .

Industrial Chemical Synthesis

The versatility of pyrazole derivatives makes them valuable intermediates in the synthesis of industrially important chemicals. Their reactivity can be harnessed to produce a variety of chemical products used in different industrial processes .

Anti-Cancer Agents

Indole scaffolds, which share structural similarities with pyrazoles, have been explored for their anti-cancer properties. While the specific application of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole in anti-cancer research is not detailed, the broader family of pyrazoles has shown potential in this area, suggesting possible avenues for research .

Drug-Resistant Breast Cancer Treatment

The structural insights of indole compounds, which are structurally related to pyrazoles, have been studied for targeting drug-resistant breast cancer. This indicates that pyrazole derivatives, including 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, may have potential applications in designing new chemotherapeutics for breast cancer .

Preparation of Bipyrazoles

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are important compounds with applications in coordination chemistry and as ligands in metal complexes .

Pharmaceutical Compounds

This pyrazole derivative can be utilized in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. The bromo and fluoro groups on the pyrazole ring can be strategically functionalized to enhance the activity of these compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It is also suggested that it may act as an inhibitor of liver alcohol dehydrogenase .

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and calcium uptake, it can be inferred that it may impact energy metabolism and cellular signaling pathways .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Based on its reported inhibition of oxidative phosphorylation and calcium uptake, it can be inferred that it may impact cellular energy levels and intracellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole. For instance, it is slightly soluble in water , which could affect its distribution and bioavailability in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation , suggesting that temperature, humidity, and air circulation can impact its stability.

Propriétés

IUPAC Name |

4-bromo-5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXGPTZDQTWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-fluoro-1-phenyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

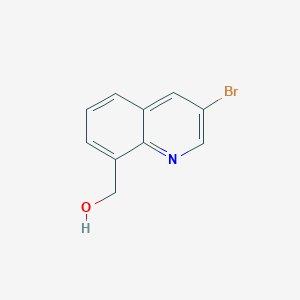

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)

![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)